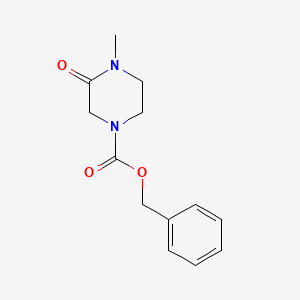

4-Cbz-1-methyl-2-piperazinone

Übersicht

Beschreibung

4-Cbz-1-methyl-2-piperazinone is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : Approximately 246.31 g/mol

- Structural Features :

- Piperazinone framework, which enhances its reactivity and biological interactions.

- The presence of the benzyl group stabilizes certain intermediates during chemical transformations.

Pharmaceutical Applications

4-Cbz-1-methyl-2-piperazinone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its applications can be categorized into several key areas:

-

Drug Development :

- Utilized in synthesizing compounds with potential therapeutic effects against neurological disorders.

- Acts as a scaffold for developing new piperazine-containing drugs that exhibit enhanced pharmacokinetic properties.

-

CXCR4 Antagonists :

- Research indicates that derivatives of piperazine, including this compound, can function as antagonists for the CXCR4 receptor, which is implicated in various diseases, including cancer and HIV. For instance, modifications to the piperazine structure have led to the discovery of novel CXCR4 antagonists with improved efficacy and safety profiles .

-

Antimicrobial Agents :

- The compound has shown potential antimicrobial activity when incorporated into larger molecular frameworks. Studies suggest that structural modifications can enhance its effectiveness against various bacterial strains.

The biological efficacy of this compound is influenced by its structural features:

- Binding Affinity : Interaction studies have demonstrated its ability to bind to various biological targets, which is crucial for understanding its therapeutic potential.

- Mechanism of Action : The compound's activity may involve modulation of neurotransmitter systems or inhibition of specific enzyme pathways, contributing to its pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Piperazine Derivatives in Cancer Therapy :

-

Neuroprotective Effects :

- Research indicates that compounds containing the piperazine moiety can cross the blood-brain barrier, suggesting potential neuroprotective applications. This property is particularly relevant for developing treatments for neurodegenerative diseases.

-

Antimicrobial Activity :

- A comparative study on related compounds showed that several synthesized derivatives exhibited moderate to good activity against bacterial strains such as E. coli and S. aureus, indicating the potential of this compound in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-N-Boc-piperazine-2-carboxylic acid | Contains a tert-butyloxycarbonyl (Boc) group | Different protective group influences reactivity |

| (S)-4-N-Cbz-piperazine-2-carboxylic acid | Enantiomer with similar structure | Different stereochemistry affects biological activity |

Eigenschaften

CAS-Nummer |

685520-31-4 |

|---|---|

Molekularformel |

C13H16N2O3 |

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI-Schlüssel |

DFPKDZCTRBMEPV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.